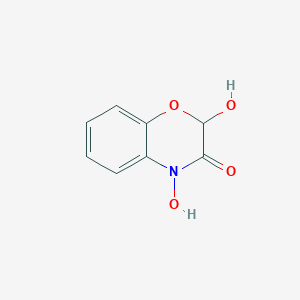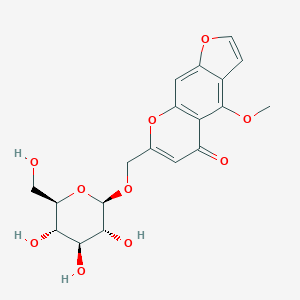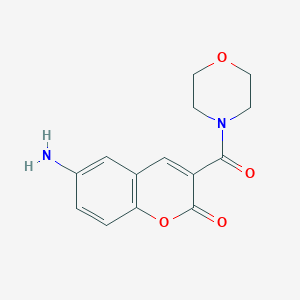
6-Amino-3-(morpholinocarbonyl)coumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(morpholinocarbonyl)coumarin, also known as AMC, is a fluorescent probe that is commonly used in biochemical and physiological research. It is a derivative of coumarin, a natural compound found in various plants, and is widely used in the study of enzyme kinetics, protein-protein interactions, and drug discovery.
作用機序
The mechanism of action of 6-Amino-3-(morpholinocarbonyl)coumarin is based on its fluorescent properties. When excited by light of a specific wavelength, 6-Amino-3-(morpholinocarbonyl)coumarin emits light at a longer wavelength, allowing it to be detected and quantified. The intensity of the fluorescence is directly proportional to the concentration of 6-Amino-3-(morpholinocarbonyl)coumarin, making it a useful tool for measuring enzyme activity and protein-protein interactions.
生化学的および生理学的効果
6-Amino-3-(morpholinocarbonyl)coumarin is a non-toxic compound that does not have any significant biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine, making it a safe and reliable probe for scientific research.
実験室実験の利点と制限
One of the main advantages of 6-Amino-3-(morpholinocarbonyl)coumarin is its high sensitivity and specificity, which allows it to detect even small changes in enzyme activity and protein-protein interactions. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to the use of 6-Amino-3-(morpholinocarbonyl)coumarin. One of the main limitations is its relatively short half-life, which can limit its usefulness in long-term experiments. In addition, 6-Amino-3-(morpholinocarbonyl)coumarin can be sensitive to pH and temperature changes, which can affect its fluorescence properties.
将来の方向性
There are many potential future directions for the use of 6-Amino-3-(morpholinocarbonyl)coumarin in scientific research. One possible direction is the development of new substrates and probes based on the structure of 6-Amino-3-(morpholinocarbonyl)coumarin, which could be used to study a wider range of enzymes and proteins. Another possible direction is the use of 6-Amino-3-(morpholinocarbonyl)coumarin in drug discovery, where it could be used to screen potential drug candidates for their effects on enzyme activity and protein-protein interactions.
Conclusion:
In conclusion, 6-Amino-3-(morpholinocarbonyl)coumarin is a versatile and widely used fluorescent probe that has many potential applications in scientific research. Its high sensitivity and specificity make it a useful tool for studying enzyme kinetics and protein-protein interactions, and its non-toxic nature makes it a safe and reliable probe for experimentation. While there are some limitations to its use, there are also many potential future directions for the development and use of 6-Amino-3-(morpholinocarbonyl)coumarin in scientific research.
合成法
The synthesis of 6-Amino-3-(morpholinocarbonyl)coumarin involves the condensation of 3-(morpholinocarbonyl)coumarin with 6-aminoquinoline in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 6-Amino-3-(morpholinocarbonyl)coumarin as a yellow powder.
科学的研究の応用
6-Amino-3-(morpholinocarbonyl)coumarin is a versatile probe that has been widely used in various scientific research applications. One of its most common uses is in the study of enzyme kinetics, where it is used as a substrate to monitor the activity of proteases, esterases, and other enzymes. In addition, 6-Amino-3-(morpholinocarbonyl)coumarin has been used to study protein-protein interactions, where it is used as a fluorescent label to monitor the binding of proteins.
特性
CAS番号 |
18144-57-5 |
|---|---|
製品名 |
6-Amino-3-(morpholinocarbonyl)coumarin |
分子式 |
C14H14N2O4 |
分子量 |
274.27 g/mol |
IUPAC名 |
6-amino-3-(morpholine-4-carbonyl)chromen-2-one |
InChI |
InChI=1S/C14H14N2O4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6,15H2 |
InChIキー |
RZVSOEJLBFOYED-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
正規SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
その他のCAS番号 |
18144-57-5 |
同義語 |
6-Amino-3-(morpholinocarbonyl)coumarin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



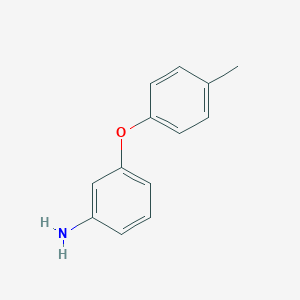
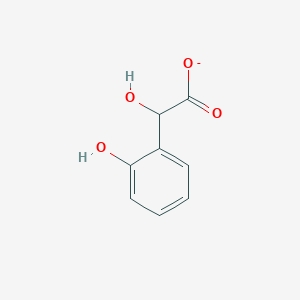
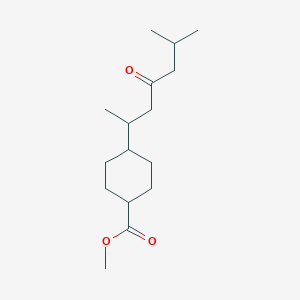
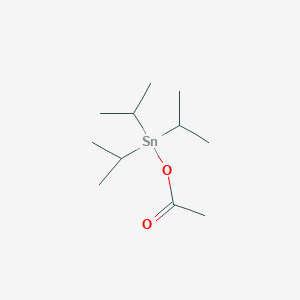
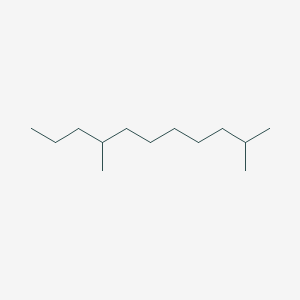
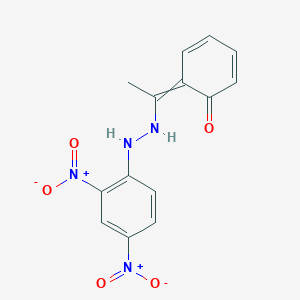
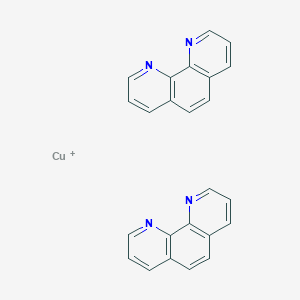
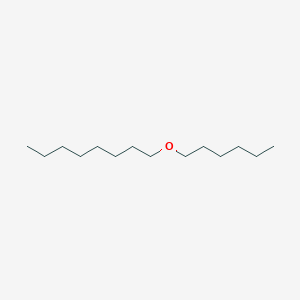
![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)
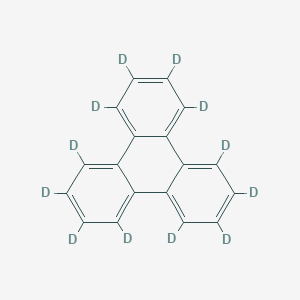
![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)

